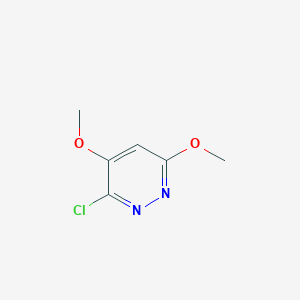

3-氯-2-苯氧基-5-(三氟甲基)吡啶

描述

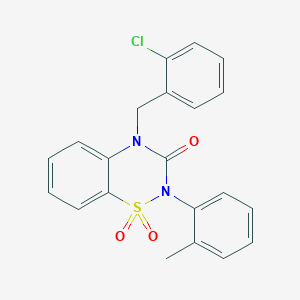

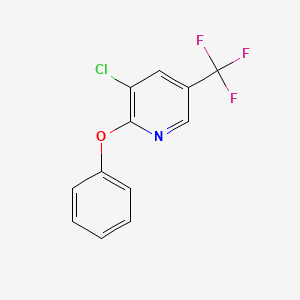

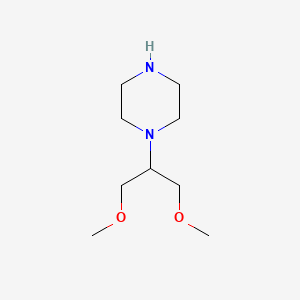

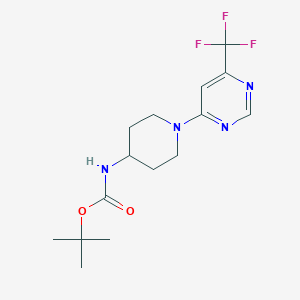

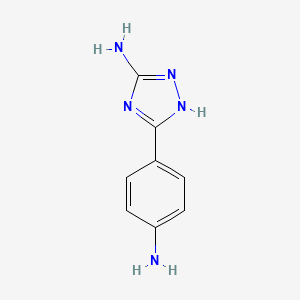

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . It has a molecular weight of 273.64 .

Synthesis Analysis

The synthesis of 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is represented by the linear formula C12H7ClF3NO . The InChI code for this compound is 1S/C12H7ClF3NO/c13-10-6-8 (12 (14,15)16)7-17-11 (10)18-9-4-2-1-3-5-9/h1-7H .Chemical Reactions Analysis

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine participates in various chemical reactions. For instance, it acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is a liquid or low melting solid .科学研究应用

合成和化学性质

杀虫剂生产中的合成:2,3-二氯-5-三氟甲基吡啶,一种相关化合物,显著用于杀虫剂的合成。本文回顾了各种合成过程,并评估了每种方法的有效性 (Lu Xin-xin, 2006)。

杀菌剂中的生物活性:含有3-氯-5-(三氟甲基)吡啶-2-氧基苯基的新颖衍生物展示出显著的杀菌活性,特别针对小麦白粉病和黄瓜病 (Chunrui Yu et al., 2006)。

晶体学和材料研究

晶体结构分析:关于氟吡唑胺的研究,一种含有3-氯-2-苯氧基-5-(三氟甲基)吡啶的化合物,讨论了其晶体结构,突出了重要的氢键和三维网络形成 (Youngeun Jeon et al., 2013)。

吡啶中的卤素重排:关于卤素/金属交换和亲电俘获的研究展示了氯-(三氟甲基)吡啶衍生物在合成化学中的化学多样性 (F. Mongin et al., 1998)。

药物和生化应用

抗菌活性和DNA相互作用:研究揭示了氯-(三氟甲基)吡啶的抗菌活性和DNA相互作用性质,展示了在药物应用中的潜力 (M. Evecen et al., 2017)。

抗甲状腺药物开发潜力:对三氟甲基吡啶-2-硫酮与碘的反应行为进行了研究,揭示了有趣的结构和光谱性质,这种化合物有潜力成为抗甲状腺药物 (M. S. Chernov'yants et al., 2011)。

农业应用

- 在除草剂合成中的应用:总结了氯-三氟甲基吡啶的合成原理及其在除草剂中的应用作为中间体,突出了其在农药中的重要性 (Liu Guang-shen, 2014)。

安全和危害

未来方向

Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

属性

IUPAC Name |

3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHOIHROGVVRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid](/img/structure/B2426765.png)

![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-methylbenzamide](/img/structure/B2426771.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2426775.png)

![8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426776.png)

![2-Chloro-1-[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2426783.png)

![Ethyl 5-(5-bromo-2-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2426785.png)